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AZD-4818: A Case Study in Clinical Trial Failure
for COPD

The landscape of chronic obstructive pulmonary disease (COPD) treatment has seen
numerous investigational drugs fall short in clinical trials. Among these is AZD-4818, a C-C
chemokine receptor type 1 (CCR1) antagonist developed by AstraZeneca. Despite a strong
preclinical rationale for its anti-inflammatory effects, AZD-4818 failed to demonstrate clinical
efficacy in patients with moderate to severe COPD. This guide provides a detailed comparison
of AZD-4818's clinical trial performance against other COPD medications that were in
development during a similar timeframe, supported by experimental data, protocols, and
pathway visualizations.

Executive Summary of Clinical Trial Outcomes

AZD-4818, an orally inhaled CCR1 antagonist, was investigated for its potential to reduce
airway inflammation in COPD. However, a key Phase Il clinical trial (NCT00629239) revealed
that despite being well-tolerated, AZD-4818 showed no significant improvement in lung
function or other clinical endpoints compared to placebo.[1][2] This outcome is consistent with
the broader trend of disappointing results for CCR1 antagonists in various inflammatory
diseases. In contrast, other drugs for COPD with different mechanisms of action, such as the
long-acting muscarinic antagonist (LAMA) aclidinium bromide, the long-acting beta2-agonist
(LABA) indacaterol, and the phosphodiesterase-4 (PDE4) inhibitor roflumilast, demonstrated
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statistically significant and clinically meaningful improvements in lung function and other
relevant outcomes in their respective clinical trial programs.

Comparative Analysis of Clinical Trial Data

The following tables summarize the key quantitative data from the clinical trials of AZD-4818
and its comparators.

Table 1: Efficacy of AZD-4818 in Moderate to Severe COPD (NCT00629239)

AZD-4818 Difference
Outcome .
(300ug twice Placebo (AZD-4818 - p-value
Measure )
daily) Placebo)
Change from
baseline in FEV1 - - 0.026 0.69
L)
Change from
baseline in
_ - - -6 0.23
morning PEF
(L/min)

FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow. Data from Kerstjens
et al., 2010.[1][2]

Table 2: Efficacy of Aclidinium Bromide in Moderate to Severe COPD (ATTAIN Study)
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Aclidinium .
. Difference
Outcome Bromide L
. Placebo (Aclidinium - p-value
Measure (400pg twice
] Placebo)
daily)
Change from
baseline in
- - 128 <0.0001
trough FEV1
(mL) at week 24
Change from
baseline in peak
- - 209 <0.0001

FEVi1 (mL) at
week 24

FEV1: Forced Expiratory Volume in 1 second. Data from Jones et al., 2012.[3][4][5]

Table 3: Efficacy of Indacaterol in Moderate to Severe COPD (INHANCE Study)

Indacaterol (150ug Tiotropium (18ug
Outcome Measure ] Placebo ]

once daily) once daily)
Change from baseline
in trough FEV1 (L) at 0.17 0.01 0.14

12 weeks

FEV1: Forced Expiratory Volume in 1 second. Data from Donohue et al., 2010.[6]

Table 4: Efficacy of Roflumilast in Severe COPD

Roflumilast (500ug once
Outcome Measure daily) Placebo
aily

Change from baseline in pre-
bronchodilator FEV1 (mL)

Reduction in rate of moderate
_ 17%
to severe exacerbations
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FEV1: Forced Expiratory Volume in 1 second. Data from Calverley et al., 2009.

Detailed Experimental Protocols
AZD-4818 (NCT00629239)

This was a Phase I, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

Participants: 65 patients with moderate to severe COPD, aged 40 years or older, with a
smoking history of at least 10 pack-years.

Intervention: Patients were randomized to receive either inhaled AZD-4818 (300ug) or
placebo twice daily for 4 weeks.

Primary Endpoint: The primary outcome was the change from baseline in trough Forced
Expiratory Volume in 1 second (FEV1).

Secondary Endpoints: Included changes in morning and evening Peak Expiratory Flow
(PEF), use of rescue medication, and scores on the St. George's Respiratory Questionnaire
(SGRQ) and the Clinical COPD Questionnaire (CCQ).

Inclusion Criteria: Clinical diagnosis of COPD, FEV1/FVC ratio < 0.70, and FEV1 between
40% and 80% of predicted normal value.[7]

Exclusion Criteria: History of asthma, recent respiratory tract infection, or significant
cardiovascular disease.[7]

Aclidinium Bromide (ATTAIN Study - NCT01001494)

This was a Phase lll, randomized, double-blind, placebo-controlled, parallel-group study.[3][4]

[5]

Participants: 828 patients with moderate to severe COPD.

Intervention: Patients were randomized to receive inhaled aclidinium bromide (200ug or
400ug) or placebo twice daily for 24 weeks.

Primary Endpoint: Change from baseline in trough FEV1 at week 24.
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e Secondary Endpoints: Peak FEV1, health status (SGRQ), and dyspnea (Transitional
Dyspnea Index - TDI).

« Inclusion Criteria: Diagnosis of stable COPD, aged 40 years or older, and a smoking history
of at least 10 pack-years.

» Exclusion Criteria: History of asthma, recent COPD exacerbation, or unstable cardiac
conditions.[8]

Indacaterol (INHANCE Study - NCT00463567)

This was a Phase lll, randomized, double-blind, placebo-controlled study with an open-label
active comparator.[6]

Participants: Patients with moderate-to-severe COPD.

« Intervention: Patients were randomized to receive indacaterol (150ug or 300pg once daily),
placebo, or open-label tiotropium (18ug once daily) for 26 weeks.

e Primary Endpoint: Trough FEV1 at 12 weeks.
e Secondary Endpoints: Health status (SGRQ), dyspnea (TDI), and exacerbation rates.

o Study Design: The trial utilized an adaptive seamless design to select the optimal doses of
indacaterol to move forward.[6]

Roflumilast (RECORD Study)

This was a Phase lll, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: 1,411 patients with moderate to severe COPD.

Intervention: Patients were randomized to receive roflumilast (250ug or 500ug) or placebo
once daily for 24 weeks.

Primary Endpoint: Change from baseline in post-bronchodilator FEV.:.

Secondary Endpoints: Health-related quality of life and exacerbation rates.
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Visualizing the Science Behind AZD-4818's Failure
Signaling Pathway of CCR1 in COPD

The rationale for targeting CCR1 in COPD stems from its role in mediating the recruitment of

inflammatory cells to the lungs. The following diagram illustrates the proposed signaling
pathway.
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Caption: CCR1 signaling pathway in inflammatory cell recruitment.

Experimental Workflow of a Preclinical COPD Model

Preclinical studies are crucial for the initial evaluation of drug candidates. The following

diagram outlines a typical experimental workflow for a cigarette smoke-induced COPD model in
mice, a common preclinical model.
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Caption: Workflow of a preclinical cigarette smoke-induced COPD model.

Conclusion: Why AZD-4818 Failed Where Others
Succeeded

The failure of AZD-4818 in clinical trials for COPD can be attributed to a lack of clinical efficacy,
despite a plausible mechanism of action and acceptable safety profile.[1][2] Several factors
may have contributed to this outcome:

+ Redundancy in Inflammatory Pathways: The inflammatory cascade in COPD is complex and
involves multiple pathways. Targeting a single receptor, CCR1, may not be sufficient to
produce a clinically meaningful anti-inflammatory effect.
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e Disconnect Between Preclinical Models and Human Disease: While preclinical models, such
as the cigarette smoke-induced model in mice, are valuable tools, they may not fully
recapitulate the complex pathophysiology of human COPD.[9][10] The inflammatory
response in these models might be more dependent on CCRL1 than in established human
disease.

» Patient Heterogeneity: COPD is a heterogeneous disease with different underlying
inflammatory profiles (endotypes). It is possible that a subset of patients with a
predominantly CCR1-driven inflammation might have responded to AZD-4818, but this was
not investigated in the Phase Il trial.

o Superior Efficacy of Alternative Mechanisms: The success of drugs like aclidinium bromide
(anticholinergic), indacaterol (beta2-agonist), and roflumilast (PDE4 inhibitor) highlights the
clinical benefit of targeting bronchoconstriction and a different spectrum of inflammatory
mediators. These drugs provided significant improvements in lung function, which is a
primary driver of symptoms and a key endpoint in COPD trials. AZD-4818, by solely
targeting an inflammatory pathway without a direct bronchodilator effect, faced a higher bar
for demonstrating clinical benefit.

In conclusion, the story of AZD-4818 underscores the challenges in developing new therapies
for complex diseases like COPD. While the rationale for targeting CCR1 was sound, the clinical
trial results demonstrated that this approach was not effective in a broad population of patients
with moderate to severe COPD. The success of other agents with different mechanisms of
action emphasizes the importance of targeting pathways that lead to demonstrable
improvements in key clinical outcomes such as lung function.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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